molecular formula C18H20ClN5O B6446720 3-chloro-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2640898-56-0

3-chloro-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine

Cat. No. B6446720
CAS RN: 2640898-56-0
M. Wt: 357.8 g/mol
InChI Key: HSMOTGMAXGPHMN-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[2,3-d]pyrimidine derivative . It is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates . It is also an intermediate of the bulk drug, Tofatinib, which is widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis with inadequate or intolerant methotrexate response .


Synthesis Analysis

The synthesis of this compound involves several steps. The yield of the final product is around 65% . The synthesis process involves reactions such as alkylation, cyclization, chlorination, oxidation, and SNAr/cyclization .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, ATR-FTIR can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation, cyclization, chlorination, oxidation, and SNAr/cyclization . These reactions lead to the formation of the pyrrolo[2,3-d]pyrimidine ring system and the introduction of various functional groups.


Physical And Chemical Properties Analysis

The compound has a melting point of 217–219 ℃ . It is soluble in DMSO, ethyl acetate, and methanol . The compound’s IR, NMR, and HRMS data provide information about its structure and the functional groups present .

Scientific Research Applications

Medicinal Chemistry and Drug Development

JAK1 Inhibition:

Oncology Research

Anti-Cancer Activity:

Organic Synthesis

Building Block for Pyrrolo[2,3-d]pyrimidine Derivatives:

Intermediates in Pharmaceutical Processes

Laboratory Research and Chemical Synthesis:

Safety and Hazards

The compound is classified as an irritant . It should be handled with care, and appropriate safety measures should be taken while handling and storing this compound .

properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O/c1-23-7-5-14-17(23)21-12-22-18(14)24-8-3-13(4-9-24)11-25-16-2-6-20-10-15(16)19/h2,5-7,10,12-13H,3-4,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMOTGMAXGPHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=CN=C2N3CCC(CC3)COC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine

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